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Compound of Interest

Compound Name: 5-Phenylpiperidin-2-one

Cat. No.: B2362437 Get Quote

Introduction

5-Phenylpiperidin-2-one, a derivative of the piperidinone heterocyclic scaffold, presents

significant interest to researchers in medicinal chemistry and drug development. The

incorporation of a phenyl group into the piperidin-2-one core can profoundly influence its

physicochemical properties, metabolic stability, and biological activity. A thorough

understanding of its structural and electronic characteristics is paramount for its application in

rational drug design and development. This technical guide provides a comprehensive

overview of the key spectroscopic data for 5-Phenylpiperidin-2-one, including Nuclear

Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). This document is

intended for researchers, scientists, and drug development professionals, offering field-proven

insights into the interpretation of its spectral data. While a complete set of experimentally-

derived spectra for this specific isomer is not readily available in public databases, this guide

will leverage data from closely related analogs and foundational spectroscopic principles to

provide a robust predictive analysis.

Molecular Structure

A clear understanding of the molecular structure is fundamental to interpreting its spectroscopic

data.

Caption: Molecular structure of 5-Phenylpiperidin-2-one.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of

an organic molecule.

Experimental Protocol: NMR Spectroscopy
Sample Preparation: Dissolve approximately 5-10 mg of 5-Phenylpiperidin-2-one in 0.5-0.7

mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

¹H NMR Acquisition:

Acquire a standard one-dimensional proton spectrum.

Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds, spectral width of 12-16

ppm.

¹³C NMR Acquisition:

Acquire a proton-decoupled carbon spectrum.

Typical parameters: 1024-4096 scans, relaxation delay of 2-5 seconds, spectral width of

200-240 ppm.

Data Processing: Process the raw data using appropriate software (e.g., MestReNova,

TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Reference

the spectra to the residual solvent peak or an internal standard (e.g., TMS).

¹H NMR Spectral Data (Predicted)
The predicted ¹H NMR spectrum of 5-Phenylpiperidin-2-one in CDCl₃ is detailed below.

Chemical shifts are influenced by the electron-withdrawing nature of the amide carbonyl and

the anisotropic effects of the phenyl ring.
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Proton

Assignment

Predicted

Chemical Shift

(δ, ppm)

Multiplicity

Coupling

Constants (J,

Hz)

Integration

H-N 6.0 - 7.5 broad singlet - 1H

Aromatic (ortho) 7.30 - 7.40 multiplet - 2H

Aromatic (meta,

para)
7.15 - 7.28 multiplet - 3H

H-3 (axial &

equatorial)
2.30 - 2.50 multiplet - 2H

H-4 (axial &

equatorial)
1.80 - 2.00 multiplet - 2H

H-5 (axial) 3.00 - 3.20 multiplet - 1H

H-6 (axial &

equatorial)
3.30 - 3.50 multiplet - 2H

Expertise & Experience Insight: The broadness of the N-H proton signal is a characteristic

feature, often due to quadrupole broadening from the nitrogen atom and potential hydrogen

bonding. The diastereotopic nature of the methylene protons at positions 3, 4, and 6 will likely

result in complex multiplets, even at high field strengths. 2D NMR techniques such as COSY

and HSQC would be invaluable for unambiguous assignment.

¹³C NMR Spectral Data (Predicted)
The predicted ¹³C NMR spectrum in CDCl₃ will show distinct signals for the carbonyl carbon,

the aromatic carbons, and the aliphatic carbons of the piperidinone ring.
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Carbon Assignment Predicted Chemical Shift (δ, ppm)

C=O (C-2) 170 - 175

Aromatic (quaternary) 140 - 145

Aromatic (CH) 126 - 130

C-3 30 - 35

C-4 25 - 30

C-5 40 - 45

C-6 45 - 50

Trustworthiness Insight: The chemical shift of the carbonyl carbon is a key diagnostic peak and

is expected in the downfield region typical for amides. The specific chemical shifts of the

piperidinone ring carbons are sensitive to the conformation of the ring, which is influenced by

the steric bulk of the phenyl substituent.

Infrared (IR) Spectroscopy
IR spectroscopy provides valuable information about the functional groups present in a

molecule.

Experimental Protocol: IR Spectroscopy
Sample Preparation:

Solid (KBr pellet): Mix a small amount of the sample with dry potassium bromide (KBr) and

press into a thin, transparent pellet.

Solid/Liquid (ATR): Place a small amount of the sample directly onto the diamond crystal

of an Attenuated Total Reflectance (ATR) accessory.

Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer.

Data Acquisition: Record the spectrum typically in the range of 4000-400 cm⁻¹.
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Data Processing: Perform a background subtraction and, if necessary, an ATR correction.

Key IR Absorption Bands (Predicted)
The IR spectrum of 5-Phenylpiperidin-2-one is expected to show characteristic absorptions

for the N-H, C=O, C-H, and aromatic C=C bonds.

Vibrational Mode
Predicted Wavenumber

(cm⁻¹)
Intensity

N-H Stretch 3200 - 3400 Medium, broad

Aromatic C-H Stretch 3000 - 3100 Medium

Aliphatic C-H Stretch 2850 - 3000 Medium

C=O Stretch (Amide I) 1640 - 1680 Strong

N-H Bend (Amide II) 1510 - 1570 Medium

Aromatic C=C Stretch 1450 - 1600 Medium-Weak

Authoritative Grounding: The position of the amide C=O stretch is a strong indicator of the ring

size and any conjugation effects. For a six-membered lactam, this band is typically observed in

the 1640-1680 cm⁻¹ region.[1][2][3] Aromatic C-H stretching vibrations appear at wavenumbers

just above 3000 cm⁻¹, distinguishing them from aliphatic C-H stretches which are found just

below 3000 cm⁻¹.[4]

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule, aiding in its identification and structural elucidation.

Experimental Protocol: Mass Spectrometry
Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via

direct infusion or through a chromatographic system (e.g., GC-MS or LC-MS).

Ionization: Utilize an appropriate ionization technique. Electron Ionization (EI) is common for

GC-MS and provides extensive fragmentation, while Electrospray Ionization (ESI) is typical
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for LC-MS and often yields a prominent molecular ion.

Mass Analysis: Use a mass analyzer (e.g., quadrupole, time-of-flight) to separate the ions

based on their mass-to-charge ratio (m/z).

Detection: Detect the ions to generate the mass spectrum.

Predicted Mass Spectrum Data
The predicted mass spectrum of 5-Phenylpiperidin-2-one (Molecular Weight: 175.23 g/mol )

is expected to show the following key features:

m/z Predicted Fragment Interpretation

175 [M]⁺ Molecular Ion

174 [M-H]⁺ Loss of a hydrogen radical

117 [M - C₂H₄O]⁺
Retro-Diels-Alder type

fragmentation

104 [C₈H₈]⁺
Loss of the piperidinone ring

fragment

91 [C₇H₇]⁺
Tropylium ion (rearrangement

from benzyl fragment)

77 [C₆H₅]⁺ Phenyl cation

Expertise & Experience Insight: In EI-MS, the molecular ion peak is expected to be reasonably

intense. The fragmentation pattern will likely be dominated by cleavages alpha to the carbonyl

group and the phenyl ring, as well as characteristic losses from the piperidinone ring. The

formation of the tropylium ion (m/z 91) is a common rearrangement for compounds containing a

benzyl moiety.[5][6]
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Caption: Predicted key fragmentation pathways for 5-Phenylpiperidin-2-one in EI-MS.

Conclusion
The spectroscopic data presented in this guide, while largely predictive, are grounded in well-

established principles and comparison with closely related molecules. This information provides

a solid foundation for the identification and characterization of 5-Phenylpiperidin-2-one. For

definitive structural confirmation, it is imperative to acquire experimental spectra and perform a

full analysis, including 2D NMR experiments, to unambiguously assign all signals. This guide

serves as a valuable resource for researchers embarking on studies involving this and similar

piperidinone derivatives.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. orgchemboulder.com [orgchemboulder.com]

2. IR Absorption Table [webspectra.chem.ucla.edu]

3. eng.uc.edu [eng.uc.edu]

4. uanlch.vscht.cz [uanlch.vscht.cz]

5. chem.libretexts.org [chem.libretexts.org]

6. chemguide.co.uk [chemguide.co.uk]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 8 Tech Support

https://www.benchchem.com/product/b2362437?utm_src=pdf-body-img
https://www.benchchem.com/product/b2362437?utm_src=pdf-body
https://www.benchchem.com/product/b2362437?utm_src=pdf-body
https://www.benchchem.com/product/b2362437?utm_src=pdf-custom-synthesis
https://orgchemboulder.com/Spectroscopy/specttutor/irchart.shtml
https://webspectra.chem.ucla.edu/irtable.html
https://www.eng.uc.edu/~beaucag/Classes/Characterization/IRData/IR%20Absorption%20Frequencies.pdf
https://uanlch.vscht.cz/files/uzel/0052236/0003~~8wxSiDcyMDAHAA.pdf?redirected
https://chem.libretexts.org/Bookshelves/Analytical_Chemistry/Supplemental_Modules_(Analytical_Chemistry)/Instrumentation_and_Analysis/Mass_Spectrometry/Mass_Spec/Mass_Spectrometry_-_Fragmentation_Patterns
https://www.chemguide.co.uk/analysis/masspec/fragment.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2362437?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


To cite this document: BenchChem. [Spectroscopic Characterization of 5-Phenylpiperidin-2-
one: An In-Depth Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b2362437#spectroscopic-data-of-5-phenylpiperidin-2-
one-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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